molecular formula C10H14O3S B12587674 3-[3-(Methanesulfonyl)phenyl]propan-1-ol CAS No. 651310-32-6

3-[3-(Methanesulfonyl)phenyl]propan-1-ol

Cat. No.: B12587674
CAS No.: 651310-32-6
M. Wt: 214.28 g/mol
InChI Key: XJMNUWIWEMMLTF-UHFFFAOYSA-N
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Description

3-[3-(Methanesulfonyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol typically involves the reaction of 3-(methanesulfonyl)phenylpropan-1-ol with appropriate reagents under controlled conditions. One common method involves the use of methanesulfonyl chloride and a base such as triethylamine to introduce the methanesulfonyl group onto the phenyl ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methanesulfonyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-[3-(Methanesulfonyl)phenyl]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)propan-1-ol: Similar structure but lacks the phenyl ring.

    3-(Methanesulfonyl)phenylpropan-1-amine: Contains an amine group instead of a hydroxyl group.

    2-Methanesulfonyl-1-phenyl-propan-1-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

3-[3-(Methanesulfonyl)phenyl]propan-1-ol is unique due to the presence of both a methanesulfonyl group and a hydroxyl group on a phenylpropanol backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

651310-32-6

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

3-(3-methylsulfonylphenyl)propan-1-ol

InChI

InChI=1S/C10H14O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3

InChI Key

XJMNUWIWEMMLTF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCCO

Origin of Product

United States

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